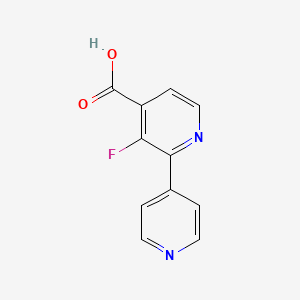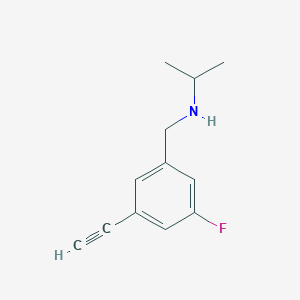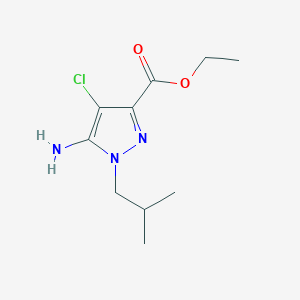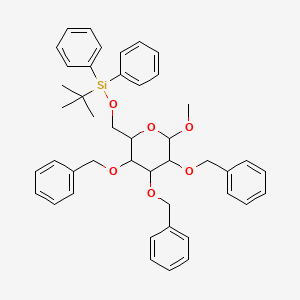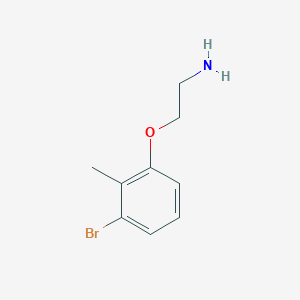
2-(3-Bromo-2-methyl-phenoxy)-ethylamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(3-Bromo-2-methyl-phenoxy)-ethylamine is an organic compound that features a brominated phenol ether structure
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-Bromo-2-methyl-phenoxy)-ethylamine typically involves the bromination of 2-methylphenol followed by etherification and subsequent amination. One common method involves the use of N-bromosuccinimide (NBS) and triphenylphosphine in dichloromethane to brominate 2-methylphenol . The brominated product is then reacted with ethylene oxide to form the ether, which is subsequently aminated using ammonia or an amine source under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while reducing production costs.
Analyse Chemischer Reaktionen
Types of Reactions
2-(3-Bromo-2-methyl-phenoxy)-ethylamine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by nucleophiles such as amines or thiols.
Oxidation Reactions: The phenol ether moiety can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The bromine atom can be reduced to form the corresponding hydrogenated compound.
Common Reagents and Conditions
N-Bromosuccinimide (NBS): Used for bromination reactions.
Triphenylphosphine: Acts as a catalyst in bromination.
Ethylene Oxide: Used for etherification.
Ammonia or Amines: Used for amination.
Major Products Formed
Substituted Amines: Formed through nucleophilic substitution.
Quinones: Formed through oxidation.
Hydrogenated Compounds: Formed through reduction.
Wissenschaftliche Forschungsanwendungen
2-(3-Bromo-2-methyl-phenoxy)-ethylamine has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(3-Bromo-2-methyl-phenoxy)-ethylamine involves its interaction with molecular targets such as enzymes or receptors. The bromine atom and phenol ether moiety play crucial roles in its binding affinity and reactivity. The compound may modulate specific biochemical pathways, leading to its observed effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-Bromo-2-methylphenol : A precursor in the synthesis of 2-(3-Bromo-2-methyl-phenoxy)-ethylamine.
- 2,6-Dibromotoluene : Another brominated aromatic compound with different substitution patterns.
Uniqueness
This compound is unique due to its specific substitution pattern and functional groups, which confer distinct chemical and biological properties. Its combination of a brominated phenol ether and an ethylamine moiety sets it apart from other similar compounds.
Eigenschaften
Molekularformel |
C9H12BrNO |
|---|---|
Molekulargewicht |
230.10 g/mol |
IUPAC-Name |
2-(3-bromo-2-methylphenoxy)ethanamine |
InChI |
InChI=1S/C9H12BrNO/c1-7-8(10)3-2-4-9(7)12-6-5-11/h2-4H,5-6,11H2,1H3 |
InChI-Schlüssel |
SRKVJPZXBABBTE-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(C=CC=C1Br)OCCN |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![[4-chloro-7-(2,2-dimethylpropanoyloxy)quinazolin-6-yl] 2,2-dimethylpropanoate](/img/structure/B12072284.png)



